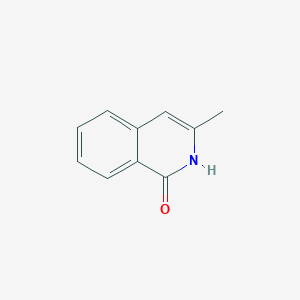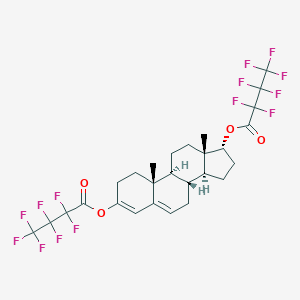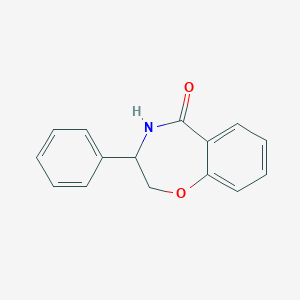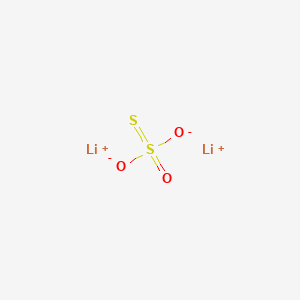
DILITHIUM THIOSULFATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a yellowish powder that is soluble in water and has a molecular weight of 174.08 g/mol. Li2S2O2 exhibits unique properties that make it promising for various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DILITHIUM THIOSULFATE typically involves the reaction of lithium hydroxide with sulfur dioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
2LiOH+SO2→Li2S2O2+H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
DILITHIUM THIOSULFATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sulfate.
Reduction: It can be reduced to form lithium sulfide.
Substitution: It can undergo substitution reactions with halogens to form corresponding lithium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas and lithium aluminum hydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium sulfate (Li2SO4)
Reduction: Lithium sulfide (Li2S)
Substitution: Lithium halides (LiCl, LiBr)
Applications De Recherche Scientifique
DILITHIUM THIOSULFATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: It has been found to exhibit antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents.
Industry: It is being investigated as a potential cathode material for lithium-sulfur batteries due to its high theoretical capacity and low cost.
Mécanisme D'action
The mechanism of action of DILITHIUM THIOSULFATE in scientific research is not yet fully understood. it is believed that the compound interacts with various biological molecules such as proteins and enzymes, leading to changes in their function and activity. The compound also exhibits antioxidant properties, which may contribute to its beneficial effects in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Thiosulfate (Na2S2O3): Similar in structure but contains sodium instead of lithium.
Potassium Thiosulfate (K2S2O3): Similar in structure but contains potassium instead of lithium.
Uniqueness
Unlike sodium and potassium thiosulfates, the lithium compound is being explored for its potential use in lithium-sulfur batteries, making it a promising candidate for energy storage applications.
Propriétés
Numéro CAS |
16992-28-2 |
|---|---|
Formule moléculaire |
Li2O3S2 |
Poids moléculaire |
126.1 g/mol |
Nom IUPAC |
dilithium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Li.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
GMKDNCQTOAHUQG-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
SMILES canonique |
[Li+].[Li+].[O-]S(=O)(=S)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


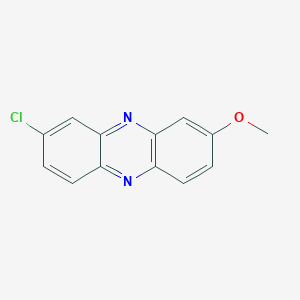
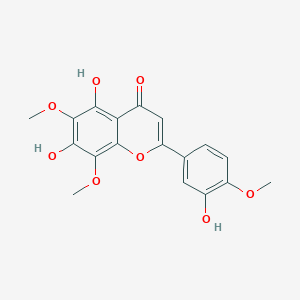
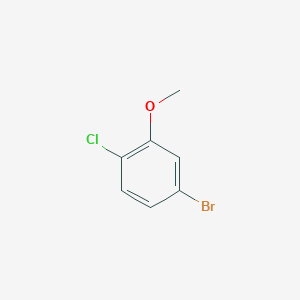
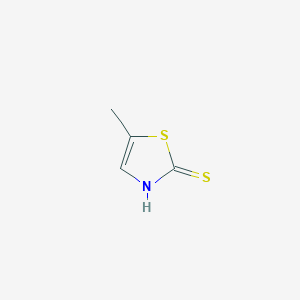

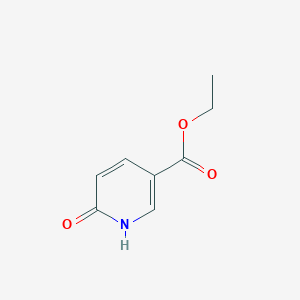
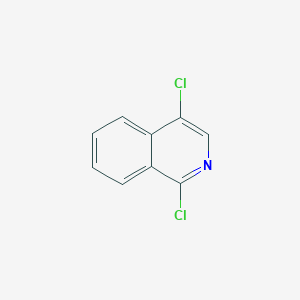
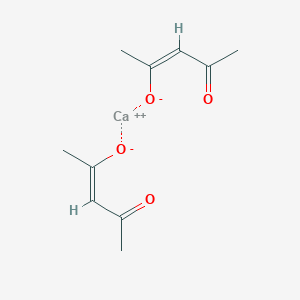
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

